5-(4-Cyclohexylphenyl)-1H-pyrazole
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Overview
Description
5-(4-Cyclohexylphenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Cyclohexylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclohexylphenyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylphenyl alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Cyclohexylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(4-Cyclohexylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with nuclear receptors, modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 5-(2-Naphthyl)-1H-pyrazole
- 5-(1-Naphthyl)-1H-pyrazole
- 1-(2,4-Difluorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 5-(4-Cyclohexylphenyl)-1H-pyrazole is unique due to its cyclohexylphenyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(4-cyclohexylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h6-12H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLJTGBQLLUFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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